

Spectroscopic Profile of 2-Hydroxyethyl Myristate: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyethyl myristate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxyethyl myristate** (also known as 2-hydroxyethyl tetradecanoate), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Hydroxyethyl myristate**. This data is compiled based on the analysis of structurally similar long-chain fatty acid esters and ethylene glycol derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Hydroxyethyl Myristate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	t	2H	-C(H ₂)-OH
~3.80	t	2H	-O-C(H ₂)-
~2.30	t	2H	-C(=O)-C(H ₂)-
~1.62	p	2H	-C(=O)-CH ₂ -C(H ₂)-
~1.25	m	20H	-(CH ₂) ₁₀ -
~0.88	t	3H	-C(H ₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Hydroxyethyl Myristate

Chemical Shift (δ) ppm	Assignment
~174.0	-C=O
~66.0	-O-CH ₂ -
~61.0	-CH ₂ -OH
~34.0	-C(=O)-CH ₂ -
~32.0	-(CH ₂) ₁₀ - (terminal CH ₂)
~29.0-29.7	-(CH ₂) ₁₀ - (internal methylenes)
~25.0	-C(=O)-CH ₂ -CH ₂ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Solvent: CDCl₃. Proton-decoupled.

Table 3: Predicted IR Spectroscopic Data for 2-Hydroxyethyl Myristate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (hydroxyl)
~2920, ~2850	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (methylene)
~1170	Strong	C-O stretch (ester)
~1050	Medium	C-O stretch (primary alcohol)
~720	Weak	C-H rock (long chain)

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxyethyl Myristate

m/z	Interpretation
272.23	[M] ⁺ (Molecular Ion)
254	[M - H ₂ O] ⁺
229	[M - C ₂ H ₅ O] ⁺
211	[M - C ₂ H ₅ O - H ₂ O] ⁺
45	[C ₂ H ₅ O] ⁺

Ionization Method: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of **2-Hydroxyethyl myristate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ^1H and ^{13}C NMR Sample Preparation: a. Weigh approximately 10-20 mg of **2-Hydroxyethyl myristate** for ^1H NMR and 50-100 mg for ^{13}C NMR. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the instrument is calibrated to the solvent residual peak. d. Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy Protocol: a. Instrumentation: A 400 MHz (or higher) NMR spectrometer. b. Solvent: CDCl_3 . c. Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: 0-12 ppm. d. Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the spectrum by setting the TMS peak to 0 ppm.
- Integrate all signals.

3. ^{13}C NMR Spectroscopy Protocol: a. Instrumentation: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer. b. Solvent: CDCl_3 . c. Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm. d. Processing:
- Apply a Fourier transform to the FID.
- Phase correct the spectrum.
- Calibrate the spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Place one drop of **2-Hydroxyethyl myristate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

2. FT-IR Spectroscopy Protocol: a. Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. b. Acquisition Parameters:

- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16 to 32.
- Resolution: 4 cm^{-1} .
- c. Procedure:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of **2-Hydroxyethyl myristate** in a volatile organic solvent such as methanol or dichloromethane (1 mL).

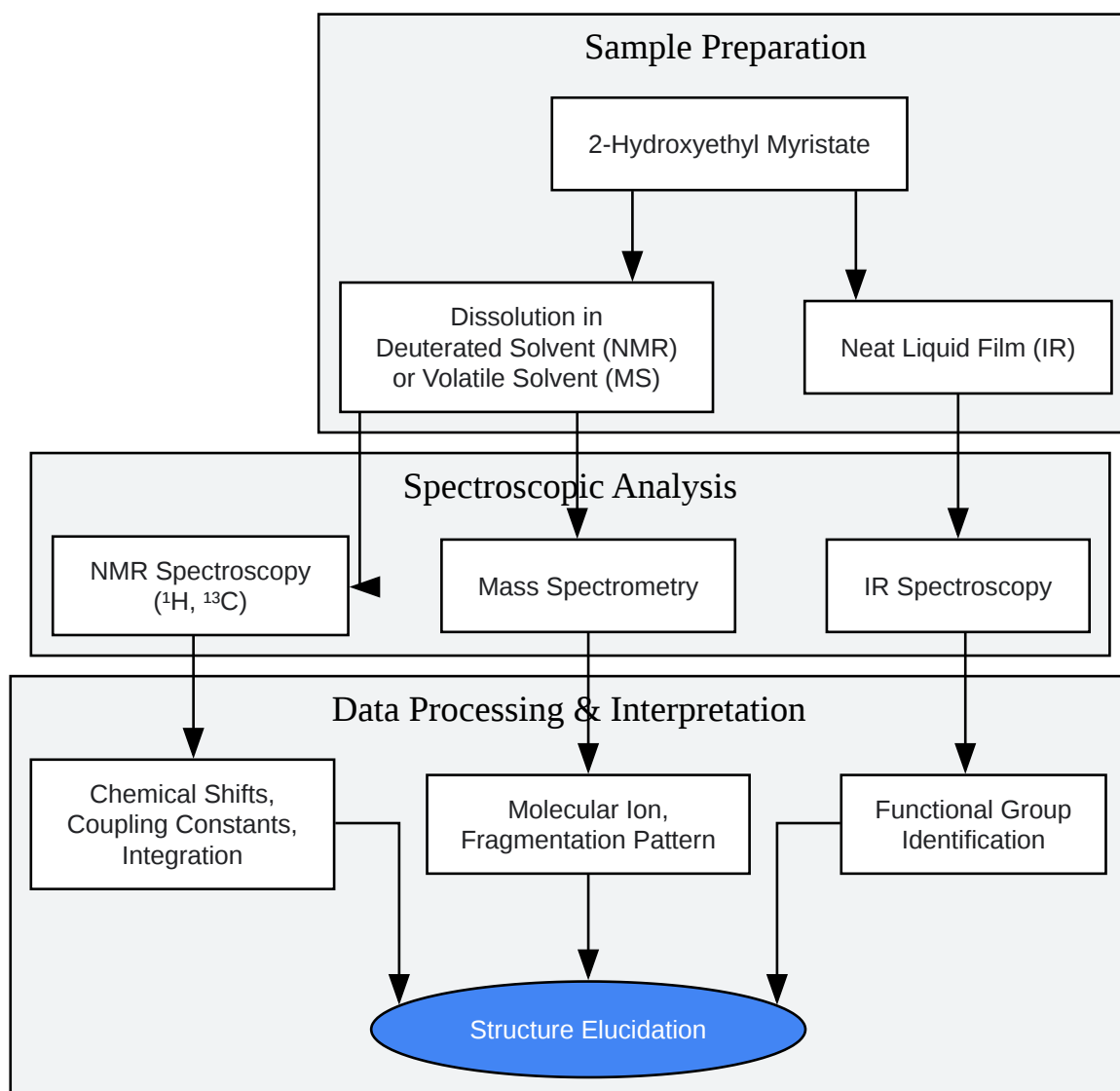
2. Electron Ionization Mass Spectrometry (EI-MS) Protocol: a. Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS). b. Sample Introduction:

- If using GC-MS, inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
- Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe.
- c. Ionization Parameters:
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- d. Mass Analysis:
 - Mass Range: Scan from m/z 40 to 400.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Hydroxyethyl myristate**.



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Caption: Workflow for spectroscopic analysis of **2-Hydroxyethyl myristate**.

This guide serves as a foundational resource for researchers and professionals engaged in the analysis and development of products containing **2-Hydroxyethyl myristate**. The provided data and protocols facilitate the identification and characterization of this compound, ensuring quality and consistency in research and application.

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